molecular formula C9H10BrNO2 B1396989 1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone CAS No. 1335113-01-3

1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone

Cat. No.: B1396989
CAS No.: 1335113-01-3
M. Wt: 244.08 g/mol
InChI Key: ISOWAXNWRAJQDT-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-Methoxy-2-Methylpyridin-3-yl)Ethanone is a pyridine derivative characterized by a bromo group at position 5, a methoxy group at position 6, a methyl group at position 2, and an ethanone moiety at position 3 of the pyridine ring. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOWAXNWRAJQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212662
Record name Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335113-01-3
Record name Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335113-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydration of 5-Ethynyl-2-methylpyridine

The initial step involves the hydration of 5-ethynyl-2-methylpyridine to produce the corresponding 1-(5-methylpyridin-3-yl)ethanone intermediate.

  • Reaction Conditions:

    • Solvent mixture of sulfuric acid and toluene in a 4:1 ratio.
    • Temperature: 50°C for 16 hours, or alternatively at 70-80°C for shorter durations.
    • Extraction: The product is isolated via organic extraction with ethyl acetate, followed by concentration.
  • Yield: Typically exceeds 90%, indicating high efficiency.

Halogenation and Functionalization

The pyridinyl intermediate undergoes halogenation at the 5-position, often using N-bromo compounds or other halogenating agents, to introduce the bromine atom.

  • Reagents:

    • N-bromo derivatives or brominating agents such as N-bromosuccinimide (NBS).
  • Conditions:

    • Controlled temperature (around 0-25°C) to prevent over-halogenation.
    • Solvent: Acetic acid or dichloromethane.

Methoxylation at the 6-Position

The methoxy group is introduced via nucleophilic substitution or methylation of the pyridine nitrogen or adjacent positions, often using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

  • Reaction specifics:
    • Use of methylating agents in the presence of bases such as potassium carbonate.
    • Temperature: Room temperature to 50°C.

Methylation at the 2-Position

Selective methylation at the 2-position of the pyridine ring is achieved through directed lithiation or metalation, followed by quenching with methyl electrophiles.

  • Methodology:
    • Use of n-butyllithium (n-BuLi) at low temperature (-78°C), then addition of methyl iodide.
    • Quenching and work-up yield the methylated pyridine.

Final Acetylation

The key step involves acylation of the methylated pyridine with acetyl chloride or acetic anhydride to form the ethanone linkage.

  • Reaction Conditions:
    • Reflux in a suitable solvent such as dichloromethane or acetic acid.
    • Catalysts like pyridine or triethylamine may be used to facilitate the reaction.

Alternative One-Pot Synthesis Approach

Recent advancements suggest a one-pot methodology that combines the hydration, halogenation, methylation, and acylation steps, reducing purification stages and improving overall yield and safety.

  • Advantages:
    • Fewer isolation steps.
    • Reduced use of hazardous reagents.
    • Shorter reaction times.

Use of Intermediates and Precursors

The synthesis often employs commercially available intermediates, such as 5-ethynyl-2-methylpyridine and 4-bromophenylmethylsulfone, which are reacted under palladium-catalyzed cross-coupling conditions to introduce the phenylsulfone moiety, followed by oxidation to the sulfone.

  • Catalysts:
    • Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).
  • Oxidation:
    • Conversion of sulfide or sulfoxide intermediates to sulfone using oxidants like hydrogen peroxide or organic peroxides, avoiding hazardous reagents.

Summary Data Table of Preparation Methods

Step Methodology Reagents Conditions Key Features References
Hydration Acid-catalyzed hydration Sulfuric acid, toluene 50°C for 16 hrs High yield, straightforward ,
Halogenation Bromination N-bromosuccinimide (NBS) 0-25°C Selective bromination at 5-position
Methoxylation Nucleophilic substitution Methyl iodide, K₂CO₃ Room temp to 50°C Efficient methylation at 6-position
Methylation Directed lithiation n-BuLi, methyl iodide -78°C, then warm Methylation at 2-position
Acylation Acyl chloride or anhydride Acetyl chloride Reflux Formation of ethanone linkage
Cross-coupling Palladium catalysis Pd(OAc)₂, phosphine ligands 90-110°C Introduction of phenylsulfone
Oxidation Hydrogen peroxide or organic peroxide H₂O₂ Mild conditions Conversion to sulfone

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can remove the bromine atom or reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone has shown significant biological activity, particularly in pharmacological applications. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial agents : Studies indicate that derivatives of pyridine can exhibit potent antimicrobial properties.
  • Anticancer agents : Research has shown that certain pyridine derivatives possess cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluating the anticancer properties of pyridine derivatives found that compounds with similar substitutions to this compound demonstrated significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating novel pyridine derivatives. Its reactivity is influenced by both electrophilic and nucleophilic sites, allowing for various synthetic pathways.

Material Science Applications

The compound's unique properties also position it as a candidate for applications in material science. Its potential uses include:

  • Organic electronics : Investigations into its electronic properties may lead to applications in organic semiconductors.
  • Polymer chemistry : As a building block, it could be incorporated into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(5-Bromo-6-Chloro-2-Methylpyridin-3-yl)Ethanone
  • Key Difference : Replacement of the methoxy group (OCH₃) with chlorine (Cl) at position 4.
  • Impact :
    • Molecular Weight : Increases from ~248.50 g/mol (methoxy analog, inferred from ) to 263.90 g/mol (Cl substitution).
    • Lipophilicity : Chlorine’s higher electronegativity and lower polarizability compared to methoxy may reduce solubility in polar solvents .
    • Reactivity : Chlorine’s electron-withdrawing nature could enhance electrophilic substitution reactions at adjacent positions.
1-(5-Methoxypyridin-3-yl)Ethanone
  • Key Difference : Absence of bromo and methyl groups.
  • Biological Activity: Methoxy groups are associated with improved metabolic stability in drug candidates compared to halogens .
2-Bromo-1-(5-Methoxypyridin-3-yl)Ethanone
  • Key Difference: Additional bromo substitution on the ethanone moiety.
  • Impact :
    • Steric Hindrance : The bromo group may hinder rotational freedom, affecting binding affinity in biological targets .
    • Synthetic Utility : Brominated ketones are versatile intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
1-(5-Bromo-6-Methoxy-2-Methylpyridin-3-yl)Ethanone* C₉H₁₀BrNO₂ ~248.50 ~2.6 3 Inferred
1-(5-Bromo-6-Chloro-2-Methylpyridin-3-yl)Ethanone C₈H₇BrClNO 263.90 3.1 2
1-(5-Methoxypyridin-3-yl)Ethanone C₈H₉NO₂ 151.16 0.9 3
2-Bromo-1-(5-Methoxypyridin-3-yl)Ethanone C₈H₈BrNO₂ 230.06 1.8 3

*Estimated based on analogs.

  • XLogP3 Trends : Methoxy substitution reduces lipophilicity compared to chloro or bromo groups.
  • Hydrogen Bonding: Methoxy and ethanone groups increase polarity, enhancing solubility in aqueous media .

Biological Activity

1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone is a pyridine derivative characterized by a unique molecular structure that includes a bromine atom, a methoxy group, and a methyl group attached to the pyridine ring. Its molecular formula is C9H10BrNO2. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological activity. The presence of the bromine and methoxy groups enhances its binding affinity to various biological targets.

Property Value
Molecular FormulaC9H10BrNO2
Molecular Weight232.09 g/mol
CAS Number1335113-01-3
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine and methoxy substituents are believed to enhance the compound's binding affinity, leading to significant biological effects. For instance, it may inhibit certain enzymes involved in metabolic processes or act as an antagonist at specific receptors.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For example, derivatives with similar functional groups have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown cytotoxicity against human cancer cell lines, potentially through mechanisms involving topoisomerase inhibition, which is crucial for DNA replication and repair .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated selective inhibition of BChE with IC50 values indicating moderate potency .

Study on Antimicrobial Efficacy

In a study conducted by Umesha et al., derivatives similar to this compound were evaluated for their antimicrobial activity. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .

Research on Anticancer Activity

A study published in PubMed highlighted the cytotoxic effects of pyridine derivatives on human lymphoblastoma cells. The findings indicated that certain substitutions on the pyridine ring significantly enhanced their anticancer activity, supporting further exploration of this compound in cancer research .

Q & A

Q. What are the standard synthetic routes for 1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone?

The compound is typically synthesized via condensation reactions involving brominated acetophenone derivatives. For example, a general procedure involves refluxing a brominated ketone (e.g., 5-bromo-2-hydroxyacetophenone) with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol . Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. N-methylpyrrolidone) and temperature (e.g., 210°C for accelerated kinetics in high-boiling solvents) to improve yield . Post-synthesis purification often involves crystallization from DMF/ethanol mixtures .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming substituent positions (e.g., bromine at C5, methoxy at C6).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., M.W. ~244.08 g/mol for C9_9H10_{10}BrNO2_2).
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, resolving ambiguities in substituent orientation, and validating bond angles/distances .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use chemical-resistant gloves, lab coats, and safety goggles.
  • Engineering Controls : Work in a fume hood to avoid inhalation or skin contact.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .
  • First Aid : For skin exposure, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound in multistep reactions?

  • Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance reaction rates for brominated intermediates .
  • Catalysis : Ammonium acetate acts as a dual acid/base catalyst in cyclocondensation reactions, improving efficiency in heterocycle formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 hours to <5 hours) while maintaining yield .

Q. How to resolve contradictions in structural data (e.g., NMR vs. crystallography)?

  • Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values to identify discrepancies.
  • Twinned Crystals : Use SHELXD/SHELXE for deconvoluting twinned datasets, which may arise due to bromine’s heavy-atom effect .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to validate packing arrangements .

Q. What strategies are effective for designing bioactive derivatives (e.g., anticancer agents)?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C3 to enhance cytotoxicity.
  • Hybrid Molecules : Conjugate the pyridine core with pharmacophores like dihydropyridinones (e.g., via Knoevenagel condensation), as seen in related anticancer studies .
  • In Silico Screening : Docking studies (e.g., using AutoDock Vina) predict binding affinity to kinases or DNA topoisomerases.

Q. How does steric hindrance from the 2-methyl group influence reactivity in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The methyl group at C2 may slow transmetallation due to steric bulk. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Buchwald-Hartwig Amination : Steric effects reduce yields; optimize with high-temperature conditions (e.g., 110°C) and Pd-Xantphos catalysts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone

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